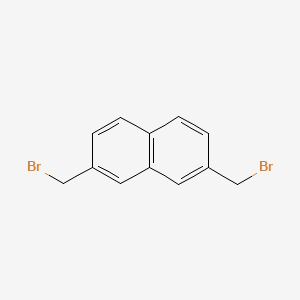

2,7-Bis(bromomethyl)naphthalene

説明

Historical Context and Discovery

The historical development of this compound synthesis traces its origins to early investigations of benzylic bromination reactions on naphthalene derivatives. Reid and co-workers established the foundational synthetic methodology for preparing this compound through the benzylic bromination of 2,7-dimethylnaphthalene, a procedure that became the standard approach for accessing this important dibrominated derivative. This pioneering work established the viability of selective functionalization at the methyl groups while preserving the integrity of the naphthalene aromatic system.

The evolution of synthetic methodologies for this compound reflects broader advances in organic halogenation chemistry. Early methods relied on traditional bromination reagents and required carefully controlled reaction conditions to achieve selectivity for the desired substitution pattern. The development of specialized brominating agents, including dibromodimethylhydantoin and related compounds, provided enhanced control over the bromination process and improved yields of the target compound. These advances were particularly significant given the propensity for over-bromination reactions that could lead to complex product mixtures requiring extensive purification procedures.

Modern synthetic approaches have incorporated photochemical activation and mechanochemical methods to achieve more efficient and environmentally sustainable production of this compound. Research conducted in the twenty-first century has demonstrated that vibratory ball mill techniques can accomplish selective dibromination reactions in dramatically reduced time periods, achieving conversions that previously required twenty-four hours of reaction time in just five hours. These methodological advances have transformed the accessibility of this compound and enabled its broader application in synthetic organic chemistry and materials science research.

The historical trajectory of this compound research illustrates the progressive refinement of synthetic methodologies and the growing recognition of its importance as a versatile building block. Early applications focused primarily on its utility as a synthetic intermediate, but contemporary research has expanded to encompass its role in the preparation of advanced materials, including organic electronic components and specialized macrocyclic structures. This evolution reflects the compound's enduring relevance in modern chemical research and its continued importance as investigators develop new applications for naphthalene-based materials.

Structural Significance in Aromatic Chemistry

The structural characteristics of this compound position it as an exemplary model for understanding substitution patterns in polycyclic aromatic systems. The compound exhibits perfect symmetry with respect to the central naphthalene core, with bromomethyl substituents occupying equivalent positions on opposite rings of the fused aromatic system. This symmetric arrangement provides unique opportunities for studying the electronic and steric effects of halogen substitution on aromatic reactivity and has made the compound valuable for investigating fundamental principles of aromatic chemistry.

The positioning of bromomethyl groups at the 2,7-positions represents one of the most sterically favorable substitution patterns possible for disubstituted naphthalene derivatives. Unlike alternative substitution patterns that might experience steric crowding or electronic destabilization, the 2,7-arrangement maximizes the spatial separation between substituents while maintaining electronic conjugation with the aromatic π-system. This structural arrangement contributes to the compound's stability and influences its reactivity profile, making it particularly suitable for subsequent chemical transformations that require preservation of the aromatic core structure.

Crystallographic studies of related naphthalene derivatives have revealed that this compound derivatives can adopt various conformational arrangements depending on the specific substitution pattern and intermolecular interactions. Research on bis-urea naphthalene macrocycles synthesized from this precursor has demonstrated that the naphthalene units can adopt bowl-shaped conformations rather than the anticipated planar orientations, highlighting the conformational flexibility inherent in the naphthalene framework. These structural investigations have provided valuable insights into the relationship between molecular architecture and solid-state packing arrangements.

The electronic properties of this compound reflect the combined influence of the extended π-system and the electron-withdrawing bromomethyl substituents. The presence of bromine atoms in benzylic positions creates opportunities for nucleophilic substitution reactions while maintaining the aromatic character of the naphthalene core. This electronic arrangement has proven particularly valuable in synthetic applications where selective functionalization is required, as demonstrated by successful halogen exchange reactions that convert the compound to fluorinated analogs and reductive coupling processes that generate complex polycyclic structures.

Physical and Chemical Properties

The comprehensive characterization of this compound reveals distinctive physical and chemical properties that distinguish it from other halogenated aromatic compounds. The following table summarizes the key physicochemical parameters:

The compound exhibits excellent thermal stability under normal laboratory conditions, with decomposition occurring only at temperatures significantly above its melting point. Spectroscopic analysis reveals characteristic absorption patterns consistent with the naphthalene chromophore, with additional features attributable to the bromomethyl substituents. Nuclear magnetic resonance spectroscopy provides diagnostic signals that enable unambiguous identification and purity assessment of the compound, with the aromatic protons appearing as complex multiplets in the 7.5-7.9 parts per million region and the bromomethyl protons displaying a characteristic singlet at approximately 4.65 parts per million.

特性

IUPAC Name |

2,7-bis(bromomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2/c13-7-9-1-3-11-4-2-10(8-14)6-12(11)5-9/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSRQBBGMVBGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452319 | |

| Record name | 2,7-Bis(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38309-89-6 | |

| Record name | 2,7-Bis(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Bis(bromomethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Route

The most common and well-documented preparation method for 2,7-bis(bromomethyl)naphthalene is the bromination of 2,7-dimethylnaphthalene. This process involves the selective substitution of the methyl hydrogens by bromine atoms to form bromomethyl groups.

- Starting Material: 2,7-Dimethylnaphthalene

- Brominating Agent: N-Bromosuccinimide (NBS)

- Radical Initiator: Benzoyl peroxide or other radical initiators

- Solvent: Typically a non-polar solvent such as carbon tetrachloride (CCl4) or chloroform

- Reaction Type: Wohl-Ziegler bromination (radical bromination)

Reaction Conditions and Mechanism

The Wohl-Ziegler reaction proceeds via a radical chain mechanism where NBS provides bromine radicals under the influence of a radical initiator and light or heat. The benzylic methyl hydrogens on 2,7-dimethylnaphthalene are abstracted to form benzylic radicals, which then react with bromine radicals to form bromomethyl groups.

| Parameter | Typical Conditions |

|---|---|

| Temperature | 60–80 °C |

| Reaction Time | Several hours (4–12 h) |

| Molar Ratio (NBS:Substrate) | Approximately 2:1 (stoichiometric for bis-bromination) |

| Initiator Concentration | Catalytic amounts (e.g., 5 mol%) |

| Atmosphere | Inert or open air depending on setup |

The reaction selectively brominates the methyl groups at the 2 and 7 positions without affecting the aromatic ring, preserving the naphthalene core.

Purification

Post-reaction, the crude product is purified by recrystallization or distillation to remove unreacted starting material, succinimide byproduct, and any side products. High purity is essential for subsequent synthetic applications.

Alternative Preparation Approaches

While the Wohl-Ziegler bromination of 2,7-dimethylnaphthalene is the predominant method, other approaches have been explored:

- Direct Bromomethylation of Naphthalene Derivatives: Using formaldehyde and hydrobromic acid under acidic conditions, though this method lacks positional selectivity and is less commonly used for the 2,7-substitution pattern.

- Phase-Transfer Catalysis: Alkylation reactions employing phase-transfer catalysts to introduce bromomethyl groups have been reported in related systems, but specific application to this compound is limited.

Detailed Reaction Analysis and Research Findings

Reaction Yield and Selectivity

- The Wohl-Ziegler bromination of 2,7-dimethylnaphthalene typically affords high yields (>80%) of the desired dibrominated product when reaction parameters are optimized.

- Selectivity for the 2,7-positions is inherent due to the starting material’s substitution pattern, minimizing side reactions on the aromatic ring.

- Radical initiators and controlled temperature are critical to avoid overbromination or decomposition.

Structural and Crystallographic Insights

Research on di(bromomethyl)naphthalene isomers, including the 2,7-isomer, reveals that the bromomethyl groups orient on the same side of the naphthalene ring, influencing molecular packing and intermolecular interactions such as weak hydrogen bonding (C–H···Br), bromine···bromine contacts, and π-stacking. These structural features are relevant for understanding the compound’s reactivity and solid-state properties.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Wohl-Ziegler Bromination of 2,7-Dimethylnaphthalene | NBS, benzoyl peroxide, CCl4, 60–80 °C | High selectivity and yield; well-established | Requires radical initiator; careful control needed |

| Direct Bromomethylation (less common) | Formaldehyde, HBr, acidic medium | Simpler reagents | Poor positional selectivity; side reactions |

| Phase-Transfer Catalyzed Alkylation (limited data) | Phase-transfer catalyst, alkylating agents | Potential for mild conditions | Limited application to 2,7-isomer; less documented |

Industrial Considerations

Industrial synthesis of this compound follows the Wohl-Ziegler bromination route, scaled up with attention to:

- Reaction vessel design to control heat and radical initiation.

- Purification techniques like crystallization to ensure product quality.

- Environmental and safety protocols for handling bromine reagents and radical initiators.

化学反応の分析

Types of Reactions

2,7-Bis(bromomethyl)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

Oxidation Reactions: The compound can be oxidized to form naphthalene derivatives with different functional groups.

Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of naphthalene derivatives with methyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in inert solvents like ether or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include naphthalene derivatives with various functional groups, such as alcohols, aldehydes, and ketones .

科学的研究の応用

Synthetic Applications

Organic Synthesis

2,7-Bis(bromomethyl)naphthalene serves as a versatile building block in organic chemistry. It is utilized in the synthesis of complex organic molecules, including:

- Catalysts : It acts as a precursor for various catalysts, such as O,O′-Diallyl-N,N′-(2,7-naphthalindiyldimethyl)-bis-(hydrocinchonidinium) dibromide.

- Functionalized Naphthalenes : The compound can be transformed into numerous derivatives through substitution reactions, oxidation, and reduction processes.

Material Science Applications

Polymer Production

The compound is employed in the preparation of specialized polymers with tailored properties. Its unique structure allows for the incorporation of functional groups that enhance material characteristics such as thermal stability and mechanical strength.

| Property | Description |

|---|---|

| Thermal Stability | High resistance to thermal degradation |

| Mechanical Strength | Improved tensile strength compared to standard polymers |

Pharmaceutical Applications

Drug Development

In pharmaceuticals, this compound is used to synthesize intermediates for active pharmaceutical ingredients (APIs). Its derivatives have shown potential in medicinal chemistry due to their ability to interact with biological targets.

- Inhibition of APE1 : Research indicates that derivatives of this compound can inhibit apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair processes. This inhibition is crucial for developing cancer therapeutics .

Biological Studies

DNA Interaction Studies

The compound has been studied for its ability to interact with DNA, particularly at abasic sites. It has shown potential as a ligand that can disrupt enzymatic activity related to DNA repair.

Table 1: Inhibition Potency of Naphthalenophanes

| Compound | IC50 (µM) | Binding Affinity (Kd) |

|---|---|---|

| 2,7-BisNP-S | 0.8 | Low |

| 2,7-BisNP-Im | 0.5 | Moderate |

| 2,7-BisNP-NNH2 | 0.3 | High |

Antimicrobial Activity

Recent studies have highlighted the compound's role in enhancing the efficacy of antimicrobial agents. When combined with bis-amidines, it potentiates their effects against Gram-negative bacteria by disrupting their outer membranes . This synergistic effect suggests its potential as a scaffold for new antimicrobial therapies.

Case Studies

- Antimicrobial Synergy : A study demonstrated that certain derivatives of this compound significantly enhanced the activity of existing antibiotics against resistant bacterial strains. The findings indicated a fractional inhibitory concentration index (FICI) of ≤0.094 when combined with erythromycin .

- DNA Cleavage Applications : Under specific conditions involving light activation and anions, the compound has been shown to cleave DNA effectively. This property is being explored for applications in gene editing technologies .

作用機序

The mechanism of action of 2,7-Bis(bromomethyl)naphthalene involves its ability to undergo substitution and addition reactions. The bromomethyl groups act as electrophilic centers, making the compound reactive towards nucleophiles. This reactivity allows it to form covalent bonds with other molecules, facilitating its use in organic synthesis and material science .

類似化合物との比較

Comparative Data Table

| Compound | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₀Br₂ | 2,7 | 314.02 | 255 | Catalysis, helicene synthesis |

| 1,8-Bis(bromomethyl)naphthalene | C₁₂H₁₀Br₂ | 1,8 | 314.02 | N/A | Ring expansion reagents |

| 1,6,7-Tris(bromomethyl)naphthalene | C₁₃H₁₁Br₃ | 1,6,7 | 396.94 | N/A | Crystal engineering |

| 1,4,5,8-Tetrakis(bromomethyl)naphthalene | C₁₄H₁₂Br₄ | 1,4,5,8 | 479.86 | N/A | Diazapyrene synthesis |

| 2,7-Bis(fluoromethyl)naphthalene | C₁₂H₁₀F₂ | 2,7 | 204.21 | N/A | Medicinal chemistry |

| 1,2-Bis(dibromomethyl)benzene | C₈H₆Br₄ | 1,2 | 345.78 | N/A | Pentacene precursors |

Key Findings and Insights

- Reactivity : Bromine position and count dictate substitution efficiency. The 2,7-isomer’s symmetry favors helicene formation, while 1,8-substitution may hinder certain cyclizations .

- Physical Properties : Higher bromine content correlates with elevated melting points (e.g., 255°C for 2,7-bis vs. lower for fluorinated analogs) .

- Crystallography : Br⋯Br and C–H⋯Br interactions in tris- and tetrakis-substituted derivatives enhance crystal stability, unlike the 2,7-bis compound .

生物活性

2,7-Bis(bromomethyl)naphthalene is a compound that has garnered attention for its biological activity, particularly in the context of DNA interactions and as a ligand in various chemical reactions. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is synthesized through the bromomethylation of naphthalene. It serves as a versatile starting material for the preparation of various functionalized naphthalenophanes, which can exhibit unique biological properties. The compound's structure allows it to interact with metal ions and participate in photochemical reactions that lead to DNA and RNA cleavage in the presence of light and anions .

The primary biological activity associated with this compound involves its ability to bind to abasic sites in DNA. Research indicates that derivatives of this compound can inhibit the action of APE1 (apurinic/apyrimidinic endonuclease 1), an enzyme critical for DNA repair processes. The inhibition is characterized by specific IC50 values that reflect the potency of these ligands in disrupting enzymatic activity .

Table 1: Inhibition Potency of Naphthalenophanes

| Compound | IC50 (µM) | Binding Affinity (Kd) |

|---|---|---|

| 2,7-BisNP-S | 0.8 | Low |

| 2,7-BisNP-Im | 0.5 | Moderate |

| 2,7-BisNP-NNH2 | 0.3 | High |

Antimicrobial Activity

One notable application of this compound is its role in enhancing the activity of certain antimicrobial agents. Studies have shown that when used in combination with bis-amidines, it can potentiate their effects against Gram-negative bacteria by disrupting their outer membrane . This synergistic effect highlights its potential as a scaffold for developing new antimicrobial therapies.

DNA Cleavage Studies

The compound has been shown to cleave DNA effectively under specific conditions. For instance, light activation in the presence of anions leads to significant cleavage activity, which is crucial for applications in gene editing and therapeutic interventions .

Case Studies

- Inhibition of APE1 : A study demonstrated that derivatives of this compound could inhibit APE1 activity significantly, with one derivative showing an IC50 value as low as 0.3 µM. This suggests potential applications in cancer therapy where DNA repair mechanisms are often exploited by tumors .

- Antimicrobial Synergy : Another study investigated the combination of this compound with existing antibiotics. The results indicated enhanced efficacy against resistant strains of E. coli, suggesting a promising avenue for addressing antibiotic resistance .

- Fluorescent Chemosensor Development : Researchers synthesized a novel bis-benzimidazolium chemosensor using this compound as a linker. The resulting sensor exhibited strong fluorescence upon binding with specific anions, demonstrating potential applications in biosensing technologies .

Q & A

Q. Table 1: Example Reaction Parameters

| Parameter | Condition |

|---|---|

| Solvent | THF, DMF |

| Temperature | 0–60°C (gradient) |

| Reaction Time | 12–24 hours |

| Purification Method | Silica gel chromatography |

Basic: How can X-ray crystallography be optimized for determining the crystal structure of this compound?

Answer:

X-ray crystallography requires high-quality single crystals. Crystal growth can be optimized using slow evaporation from dichloromethane/hexane mixtures. Key steps:

Sample Preparation : Dissolve the compound in minimal solvent and filter to remove impurities.

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to reduce thermal motion .

Refinement : Employ SHELXL for structure solution, leveraging its robust handling of heavy atoms (Br) and hydrogen-bonding networks .

Q. Critical Parameters :

- Resolution : Aim for < 0.8 Å to resolve Br atoms clearly.

- Twinning Analysis : Check for twinning using PLATON or similar software to avoid data misinterpretation .

Advanced: What strategies address discrepancies in crystallographic data when analyzing bromomethyl-substituted naphthalenes?

Answer:

Discrepancies often arise from crystal twinning , disordered Br atoms, or weak intermolecular interactions (e.g., C–H⋯Br). Mitigation strategies:

Twinning Detection : Use the R-factor ratio (Rint > 0.5 suggests twinning) and refine with twin laws in SHELXL .

Disorder Modeling : Apply split-atom models for overlapping Br positions, constrained by similarity restraints.

Validation Tools : Cross-check with Hirshfeld surface analysis to confirm non-covalent interactions (e.g., halogen bonding) .

Q. Table 2: Common Crystallographic Challenges and Solutions

| Issue | Solution |

|---|---|

| Twinning | Use TWINABS for data scaling |

| Disordered Atoms | Apply ISOR/SADI restraints |

| Weak Reflections | Extend data collection time |

Advanced: How does the reactivity of this compound compare in nucleophilic substitution versus cross-coupling reactions?

Answer:

The compound exhibits distinct reactivity:

- Nucleophilic Substitution (SN2) : Proceeds efficiently with soft nucleophiles (e.g., thiols, amines) in polar aprotic solvents (DMF, DMSO). Steric hindrance at the naphthalene core may slow kinetics .

- Cross-Coupling (e.g., Suzuki) : Requires Pd catalysts (e.g., Pd(PPh3)4) and mild bases (K2CO3). The bromomethyl groups are less reactive than aryl bromides, necessitating higher temperatures (80–100°C) .

Q. Key Insights :

- Steric Effects : The 2,7-substitution pattern reduces accessibility compared to 1,4-isomers.

- Byproduct Formation : Competing elimination (to form alkenes) occurs in strongly basic conditions.

Toxicity: What methodologies are employed to assess the toxicity of brominated naphthalene derivatives?

Answer:

Toxicological assessment follows OECD guidelines with adaptations for brominated aromatics:

In Vitro Assays : Use human cell lines (e.g., HepG2) to measure cytotoxicity and genotoxicity (Comet assay).

In Vivo Studies : Administer via inhalation or oral routes in rodents, monitoring hepatic/renal endpoints .

Risk of Bias Mitigation : Ensure randomization, blinding, and complete outcome reporting per Table C-7 criteria (e.g., dose randomization, exposure characterization) .

Q. Table 3: Key Parameters for Toxicity Studies

| Parameter | Requirement |

|---|---|

| Exposure Duration | 28–90 days (subchronic) |

| Dose Range | 10–100 mg/kg (oral) |

| Biomarkers | ALT, AST, BUN (hepatic/renal) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。